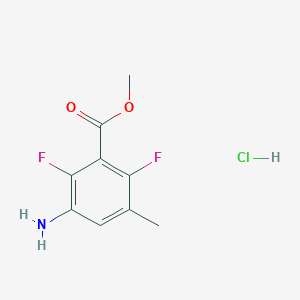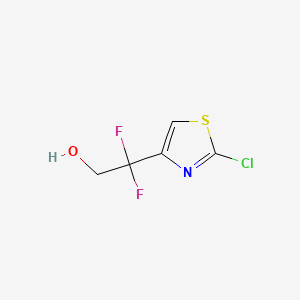![molecular formula C11H14N2O4 B15304737 Methyl 4-[(2-nitrophenyl)amino]butanoate](/img/structure/B15304737.png)
Methyl 4-[(2-nitrophenyl)amino]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(2-nitrophenyl)amino]butanoate: is an organic compound with the molecular formula C11H13NO4 It is a derivative of butanoic acid and contains a nitrophenyl group attached to an amino group, which is further connected to a methyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 4-[(2-nitrophenyl)amino]butanoate can be synthesized through a multi-step process. One common method involves the reaction of 2-nitroaniline with butanoic acid derivatives under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is then purified using techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-[(2-nitrophenyl)amino]butanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: Methyl 4-[(2-aminophenyl)amino]butanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-[(2-nitrophenyl)amino]butanoic acid and methanol.
Aplicaciones Científicas De Investigación
Methyl 4-[(2-nitrophenyl)amino]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-[(2-nitrophenyl)amino]butanoate involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the amino group may form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or alter cellular pathways, leading to various biological effects.
Comparación Con Compuestos Similares
- Methyl 4-[(4-nitrophenyl)amino]butanoate
- Methyl 4-[(2-aminophenyl)amino]butanoate
- Methyl 4-[(4-chlorophenyl)amino]butanoate
Comparison: Methyl 4-[(2-nitrophenyl)amino]butanoate is unique due to the presence of the nitrophenyl group, which imparts specific chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reduction potentials, substitution patterns, and biological effects. For example, the nitro group can be reduced to an amino group, altering its interaction with biological targets and potentially enhancing its therapeutic properties.
Propiedades
Fórmula molecular |
C11H14N2O4 |
|---|---|
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
methyl 4-(2-nitroanilino)butanoate |
InChI |
InChI=1S/C11H14N2O4/c1-17-11(14)7-4-8-12-9-5-2-3-6-10(9)13(15)16/h2-3,5-6,12H,4,7-8H2,1H3 |
Clave InChI |
DWVIKMQYINUYKS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCNC1=CC=CC=C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5H,6H,7H-pyrrolo[1,2-c]imidazole-3-carbaldehyde](/img/structure/B15304676.png)





![7H-pyrrolo[2,3-d]pyrimidin-5-amine](/img/structure/B15304727.png)
methanone](/img/structure/B15304729.png)





